2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9(24-11-5-3-2-4-10(11)16)14(22)18-8-12-19-20-13-15(23)17-6-7-21(12)13/h2-7,9H,8H2,1H3,(H,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVUAYBWRSYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1C=CNC2=O)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide typically involves multiple steps, including the formation of the triazolo-pyrazine core and the subsequent attachment of the fluorophenoxy and propanamide groups. One common method involves the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes, which can be facilitated by reagents such as I2 and DMSO .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like I2, reducing agents such as NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenoxy moiety.
Scientific Research Applications
Pharmacological Applications
-
Psychoactive Properties :
- As a member of the phenethylamine family, compounds like 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine have been studied for their psychoactive effects. Research indicates that similar compounds can act as hallucinogens or stimulants, influencing serotonin receptors in the brain. The structural similarities to other psychoactive substances suggest potential for similar effects in behavioral studies .
- Potential as an Amebicide :
-
Selective Serotonin Receptor Agonism :
- The compound has been investigated for its activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter agonistic potency at these receptors, which is crucial for developing selective pharmacological agents .
Toxicological Studies
Research Tool in Behavioral Studies
- Behavioral Response Studies :
Data Tables
| Application Area | Details |
|---|---|
| Pharmacological Properties | Potential psychoactive effects; selective agonism at serotonin receptors (5-HT2A) |
| Antiparasitic Activity | Investigated as an amebicide; efficacy against protozoan pathogens |
| Toxicological Insights | Studies on related heterocyclic amines indicate potential mutagenicity; need for further research |
| Behavioral Research | Used in animal models to assess psychoactive effects and behavioral changes |
Case Studies and Findings
- Psychoactive Effects :
- Amebicidal Activity :
- Serotonin Receptor Interaction :
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, as a potential c-Met kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
Physicochemical Properties
Analysis :
Pharmacological Potential
- Topoisomerase II Inhibition: Analogs like bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline derivatives () show cytotoxic activity via Topo II inhibition. The target’s triazolopyrazine core may share this mechanism.
- Receptor Binding: Fluorophenoxy and hydroxy groups (target) could mimic adenosine or kinase inhibitors, similar to A2AR ligands ().
- Metabolic Stability : Propanamide chains (target) may resist hydrolysis better than acetamide analogs ().
Q & A
Basic: What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Heterocycle formation : Construction of the [1,2,4]triazolo[4,3-a]pyrazin-8-ol core via cyclization of precursors under reflux in solvents like THF or dioxane .
- Fluorophenoxy incorporation : Substitution reactions using 2-fluorophenol derivatives under alkaline conditions to introduce the fluorophenoxy moiety .
- Amide coupling : Condensation of the triazolopyrazine intermediate with 2-(chloromethyl)propanamide using condensing agents (e.g., EDCI/HOBt) .
Critical conditions : Inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (60–80°C), and anhydrous solvents (DMF, THF) to minimize side reactions .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the triazolopyrazine core and fluorophenoxy substitution .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection to monitor reaction progress and ensure >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like triethylamine reduce side reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .
- Catalyst selection : Palladium catalysts for cross-coupling steps improve regioselectivity in fluorophenoxy attachment .
Advanced: What strategies address regioselectivity challenges during functionalization of the triazolopyrazine core?
- Protective groups : Use of trifluoroacetyl or tert-butyldimethylsilyl (TBS) groups to block the 8-hydroxy position during substitution reactions .
- Directed metalation : Lithium bases (e.g., LDA) direct functionalization to specific positions on the heterocycle .
- Computational modeling : DFT calculations predict reactive sites and guide synthetic routes .
Advanced: How should researchers design assays to evaluate biological activity, such as enzyme inhibition?
- Target selection : Prioritize kinases or HDACs based on structural analogs (e.g., triazolyl-propanamide HDAC inhibitors) .
- Assay conditions : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in buffer systems (pH 7.4, 37°C) to measure inhibition kinetics .
- Control compounds : Include known inhibitors (e.g., SAHA for HDACs) to validate assay sensitivity .
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?
- Source validation : Confirm compound purity (>95% by HPLC) and exclude batch-to-batch variability .
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
- Mechanistic studies : Use SPR or ITC to measure binding affinity and rule off-target effects .
Advanced: What methods enable selective functionalization of the 8-hydroxy group?
- Acylation : Treat with trifluoroacetic anhydride to form a stable trifluoroacetyl derivative, enabling further substitutions .
- Mitsunobu reaction : Convert the hydroxyl group to ethers using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Advanced: How can fluorophenoxy substitution patterns influence pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., using ChemAxon) correlate fluorine position with membrane permeability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Solubility : Co-crystallization with cyclodextrins improves aqueous solubility for in vivo studies .
Advanced: What experimental approaches validate molecular targets in cellular models?
- Pull-down assays : Use biotinylated probes to isolate target proteins from lysates .
- CRISPR knockouts : Generate gene-edited cell lines to confirm target dependency .
- Thermal shift assays : Monitor protein stability via SYPRO Orange dye to identify binding .
Advanced: How is compound stability assessed under varying pH and temperature conditions?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
